molecular formula C8H18N2O B1275162 [1-(2-Aminoethyl)piperidin-2-yl]methanol CAS No. 857637-04-8

[1-(2-Aminoethyl)piperidin-2-yl]methanol

Cat. No.: B1275162
CAS No.: 857637-04-8
M. Wt: 158.24 g/mol
InChI Key: RMUAPJQMCAJRQH-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)piperidin-2-yl]methanol: is an organic compound with the molecular formula C8H18N2O It is a derivative of piperidine, featuring an aminoethyl group and a hydroxymethyl group attached to the piperidine ring

Scientific Research Applications

Chemistry:

    Building Block: [1-(2-Aminoethyl)piperidin-2-yl]methanol is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties.

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . A Material Safety Data Sheet (MSDS) is available for this compound .

Biochemical Analysis

Biochemical Properties

[1-(2-Aminoethyl)piperidin-2-yl]methanol plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with enzymes involved in amine metabolism, such as monoamine oxidases (MAOs). The interaction with MAOs can lead to the modulation of neurotransmitter levels, impacting various physiological processes. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence neurotransmitter release and uptake, thereby affecting cell signaling pathways. It has also been observed to impact gene expression by modulating transcription factors and other regulatory proteins. In metabolic cells, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing neurotransmitter levels or improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity, hepatotoxicity, and other systemic toxicities. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as those involved in amino acid and neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)piperidin-2-yl]methanol typically involves the reaction of piperidine with formaldehyde and ammonia. The process can be summarized as follows:

    Starting Materials: Piperidine, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-80°C.

    Procedure: Piperidine is reacted with formaldehyde and ammonia in the presence of a catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Aminoethyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Comparison with Similar Compounds

    [1-(2-Aminoethyl)piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [1-(2-Aminoethyl)piperidin-2-yl]propanol: Contains a propanol group, offering different chemical properties.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in [1-(2-Aminoethyl)piperidin-2-yl]methanol provides unique reactivity and interaction potential compared to its analogs.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-(2-aminoethyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-6-10-5-2-1-3-8(10)7-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUAPJQMCAJRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405684
Record name [1-(2-aminoethyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857637-04-8
Record name 1-(2-Aminoethyl)-2-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857637-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-aminoethyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method follows that of S6 using 2-hydroxymethyl-piperidin-1-yl-acetonitrile (31.96 g, 0.208 mol), LiAlH4 (23.68 g, 0.624 mol) and dry THF (200 mL). The title compound (8.74 g, 27%) was afforded as straw-coloured oil by kugelrohr distillation (225° C., 0.13 mbar). δH (250 MHz; CDCl3); 1.2-1.75 (m, 6H, CH2CH2CH2, CH2CH2CH and CH2CH2CH), 2.2 (m, 1H, 1×NCH2CH2) 2.35 (m, 2H, H2NCH2CH2N), 2.58 (s (broad), 3H, OH and NH2), 2.75 (t, 2H, H2NCH2CH2N), 2.85 (3×d, 1H, 1×NCH2CH2), 2.92 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=4 Hz and 12 Hz, 1×CHCH2OH) and 3.76 (2×d, 1H, J=4 Hz and 12 Hz, 1×CHCH2OH; FAB MS, m/z(M+H)+ 159.
Quantity
31.96 g
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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